Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate
Description
Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate is a 1,2,4-oxadiazole derivative characterized by a 3,4-dichlorophenyl substituent at the 5-position and an ethyl ester group at the 3-position of the oxadiazole ring. The 1,2,4-oxadiazole core is known for its stability and ability to participate in hydrogen bonding, making it a valuable scaffold in drug design. The 3,4-dichlorophenyl group introduces electron-withdrawing effects, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
ethyl 5-(3,4-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)9-14-10(18-15-9)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWXXZIMZDSUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview
- Reactants: Aromatic aldehydes (e.g., 3,4-dichlorobenzaldehyde) and hypervalent iodine(III) reagents such as benziodoxolone derivatives.
- Conditions: Ambient temperature, visible light irradiation (white light, sunlight, or specific LED wavelengths), and solvent systems like dichloromethane (DCM).
- Catalysts: Notably, this approach often proceeds efficiently without any added catalysts, simplifying the process and reducing costs.
Reaction Conditions and Yields
| Entry | Catalyst | Light Source | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ru(bpy)₃Cl₂ | White light | DCM | 65 | Initial trial with transition metal catalyst |
| 7 | DCA (Organic) | White light | DCM | 62 | Organic photocatalyst, comparable to metal catalysts |
| 10 | None | White light | DCM | 68 | Catalyst-free, optimal yield |
Note: The catalyst-free method achieved the highest yield (68%) under white light irradiation, indicating that the process can be efficiently performed without transition metals, which is advantageous for pharmaceutical applications.
Substrate Scope and Functional Group Compatibility
Research indicates that various substituted benzaldehydes are compatible with this methodology, including:
- Electron-donating groups: Methyl, methoxy, tert-butyl groups, providing yields between 82–89%.
- Electron-withdrawing groups: Fluorine, chlorine, bromine, with yields around 80–84%.
- Steric effects: Ortho-substituted aldehydes exhibit decreased reactivity, with yields dropping to approximately 50–70%, highlighting steric hindrance's influence.
Data Summary of Substituted Benzaldehydes
| Substrate | Substitution Position | Functional Group | Yield (%) | Remarks |
|---|---|---|---|---|
| Benzaldehyde | Para | None | 68–89 | High reactivity |
| 3,4-Dichlorobenzaldehyde | Meta | Cl | 80–84 | Good yields, functional group tolerated |
| 2,4,6-Trimethylbenzaldehyde | Para | Methyl | 85 | Hindered by steric effects |
| Thiophene-2-carboxaldehyde | Heteroaromatic | Thiophene | 77 | Heterocyclic substrate compatible |
Alternative Reagents and Reaction Pathways
The use of hypervalent iodine(III) reagents such as benziodoxolone derivatives has been shown to facilitate the formation of the oxadiazole ring via radical pathways. These reagents are stable, commercially available, and suitable for large-scale synthesis.
Representative Reactions
- Hypervalent iodine(III) reagents with various substituents can produce derivatives like Ethyl 5-(3,4-dichlorophenyl)-oxadiazole-3-carboxylate in yields exceeding 75%.
- Heteroaromatic aldehydes and N-containing heterocycles also participate effectively, broadening the scope of this method.
Mechanistic Insights and Research Findings
Mechanistic studies suggest that the process involves:
- Homolytic cleavage of hypervalent iodine(III) reagents under light irradiation, generating acyl radicals.
- Hydrogen abstraction from aldehydes, forming carbonyl radicals.
- Radical cyclization leading to the formation of the oxadiazole core.
This radical pathway is supported by experiments involving radical traps such as TEMPO, which significantly inhibit product formation, confirming the radical nature of the process.
Summary of Key Research Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing dichlorophenyl group.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it into various derivatives that can be utilized in different chemical reactions.
- Building Block for New Materials : It is used as a building block in the development of new materials with tailored properties for specific applications .
Biology
- Antimicrobial Properties : Studies have indicated that Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate exhibits potential antimicrobial activity. Research is ongoing to determine its effectiveness against various bacterial strains and fungi.
- Anticancer Research : Preliminary investigations suggest that this compound may have anticancer properties. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, making it a candidate for further exploration in cancer therapeutics.
Medicine
- Pharmaceutical Development : The compound is being studied for its potential use in developing new pharmaceuticals that could offer improved efficacy and reduced side effects compared to existing drugs. Its mechanism of action involves the inhibition of specific enzymes or receptors related to disease pathways.
Industry
- Agrochemical Applications : this compound is also explored for its potential use in agrochemicals. Its ability to act as a pesticide or herbicide could contribute to agricultural practices aimed at increasing crop yields while minimizing environmental impact.
- Materials Science : The compound's unique properties make it suitable for applications in materials science, particularly in developing polymers and other materials with specific functional characteristics.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate with structurally related 1,2,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Differences
Biological Activity
Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate is a member of the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and an oxygen atom. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzohydrazide with ethyl chloroformate in the presence of a base like triethylamine under reflux conditions. This method allows for the formation of the desired oxadiazole derivative with high purity and yield.
Chemical Formula: C₁₁H₈Cl₂N₂O₃
Molecular Weight: 287.1 g/mol
CAS Number: 163719-79-7
Anticancer Properties
Recent studies have explored the anticancer potential of various oxadiazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell proliferation through multiple mechanisms:
- Mechanism of Action: The compound is believed to interfere with cellular processes such as DNA replication and protein synthesis by inhibiting specific enzymes or receptors .
- In Vitro Studies: In studies involving various cancer cell lines (e.g., HEPG2, MCF7), derivatives have shown significant cytotoxic effects with IC₅₀ values comparable to established chemotherapeutics like doxorubicin. For instance, one study reported IC₅₀ values as low as 0.67 µM against prostate cancer cells (PC-3) and 0.80 µM against colon cancer cells (HCT-116) .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects:
- Broad-Spectrum Activity: Preliminary studies suggest that this compound exhibits activity against a range of bacterial and fungal pathogens. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HEPG2 | 1.18 ± 0.14 | |
| Anticancer | MCF7 | 0.80 | |
| Anticancer | PC-3 | 0.67 | |
| Antimicrobial | Various Bacteria | TBD |
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in drug development:
- Study on Cancer Cell Lines: A comprehensive evaluation demonstrated that derivatives showed significant inhibition against multiple cancer cell lines with varying degrees of sensitivity. Notably, compounds derived from oxadiazoles were effective in inducing apoptosis in resistant cancer types .
- Antimicrobial Efficacy: In vitro tests indicated that certain oxadiazole derivatives possess broad-spectrum antimicrobial activity. The compounds were tested against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration .
Q & A
Q. What are the established synthetic routes for Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate?
The synthesis of this compound typically involves cyclocondensation reactions. A validated approach includes reacting acylhydrazides with ethyl carbethoxyformimidate under reflux in ethanol, analogous to methods used for related 1,2,4-triazole-3-carboxylates . Key steps include:
- Step 1 : Preparation of the hydrazide precursor from 3,4-dichlorobenzoyl chloride.
- Step 2 : Cyclization with ethyl carbethoxyformimidate at 80–100°C for 8–12 hours.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane).
Yields can vary (40–70%) depending on substituent electronic effects. Monitoring by TLC and NMR is critical to confirm intermediate formation.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., dichlorophenyl protons resonate at δ 7.4–7.8 ppm; oxadiazole carbons at δ 160–170 ppm).
- IR : Confirm carbonyl stretching (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹).
- X-ray crystallography : Use SHELX software for structure refinement. For example, SHELXL can resolve bond lengths and angles, with typical oxadiazole C–N distances of 1.30–1.34 Å . Data collection requires single crystals grown via slow evaporation (e.g., in ethanol/dichloromethane).
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives under varying conditions?
Methodological strategies :
- Design of Experiments (DOE) : Vary temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometry to identify optimal conditions. For example, polar aprotic solvents may enhance cyclization rates but risk side reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) while maintaining yields, as demonstrated for analogous triazole systems .
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
Case example : If NMR suggests planar geometry but X-ray shows puckered oxadiazole rings:
- Cross-validation : Use DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental structures.
- Dynamic effects : Analyze temperature-dependent NMR to detect conformational flexibility.
- High-resolution data : Collect synchrotron X-ray data (λ = 0.7 Å) to refine electron density maps, leveraging SHELXD for phase resolution .
Q. What experimental designs are suitable for studying the compound’s reactivity in nucleophilic/electrophilic reactions?
Approaches :
- Kinetic studies : Monitor reactions with nucleophiles (e.g., amines) via UV-Vis or LC-MS to determine rate constants.
- Electrophilic substitution : React with iodonium salts at the oxadiazole 5-position, tracking regioselectivity via ¹H NMR .
- Computational modeling : Use DFT (B3LYP/6-31G*) to predict reactive sites via Fukui indices or electrostatic potential maps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
